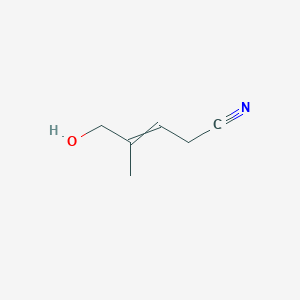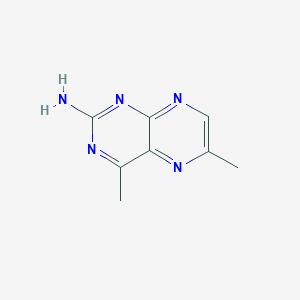
4,6-Dimethylpteridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethylpteridin-2-amine is a heterocyclic compound that belongs to the pteridine family It is characterized by the presence of two methyl groups at the 4 and 6 positions and an amino group at the 2 position of the pteridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpteridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,6-triaminopyrimidine with acetone under acidic conditions to form the desired pteridine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,6-Dimethylpteridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Pteridine-2,4,6-trione derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: N-substituted pteridine derivatives.
科学研究应用
4,6-Dimethylpteridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4,6-Dimethylpteridin-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of folate metabolism, which is crucial for DNA synthesis and cell division.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the pteridine ring system.
2-Amino-4,6-dimethoxypyrimidine: Contains methoxy groups instead of methyl groups.
2-Amino-4,6-dimethylpyridine: Similar structure but with a pyridine ring instead of a pteridine ring.
Uniqueness
4,6-Dimethylpteridin-2-amine is unique due to its specific pteridine ring system, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90223-56-6 |
|---|---|
分子式 |
C8H9N5 |
分子量 |
175.19 g/mol |
IUPAC 名称 |
4,6-dimethylpteridin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H,1-2H3,(H2,9,10,12,13) |
InChI 键 |
QOOYINFPEBENIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


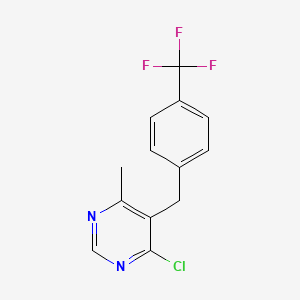
![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
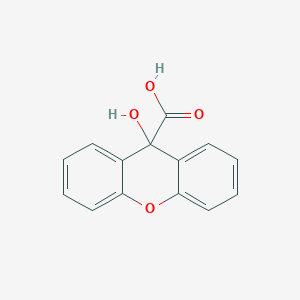
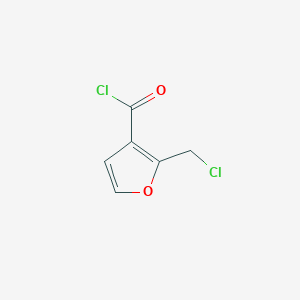
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
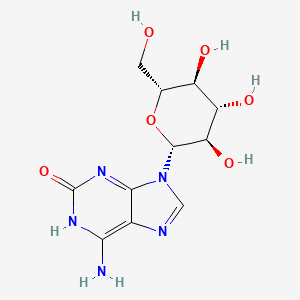


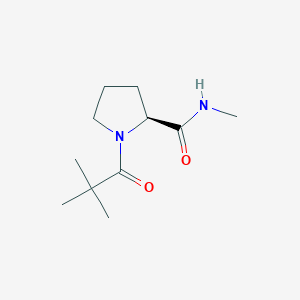


![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)

